(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
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Description
(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid is a useful research compound. Its molecular formula is C9H8ClF3N2O2 and its molecular weight is 268.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- One-step Synthesis : This compound is involved in one-step synthesis processes. For example, substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids react with 2-aminopyridine and other amines in polyphosphoric acid, leading to various derivatives including N-(pyridin-2-yl)propanamides (Harutyunyan et al., 2015).
- In Aurora Kinase Inhibitor : A related compound (though not exactly the same) has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
- Zwitterionic Forms and Hydrogen Bonding : Studies on compounds like (2S)-2-amino-3-(1H-indol-3-yl)propionic acid, which are structurally similar, show they exist in zwitterionic forms and feature strong intermolecular hydrogen bonding, forming a three-dimensional network (Di, 2010).
Chemical Transformations and Applications
- Antioxidant and Antiulcer Activities : Novel derivatives of a similar compound were synthesized and evaluated for their antioxidant and antiulcer activities. These studies contribute to understanding the potential biomedical applications of these compounds (Subudhi & Sahoo, 2011).
- Functionalization in Organic Synthesis : The compound plays a role in the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, which is significant in organic synthesis (Cottet et al., 2004).
Molecular and Structural Studies
- Platinum Complexes for Anticancer Applications : Derivatives of 3-(pyridin-3-yl)propanoic acid, a structurally related compound, have been used to prepare platinum(II) complexes, potentially useful as thermoactivated anticancer agents (Cabrera et al., 2019).
Properties
IUPAC Name |
(2S)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-4(8(16)17)15-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJYAIXSYGZSV-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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